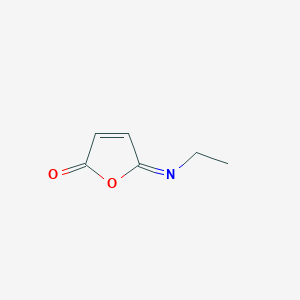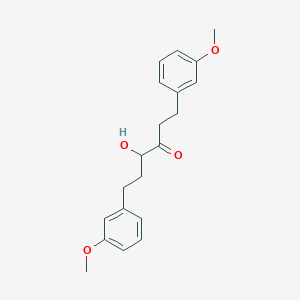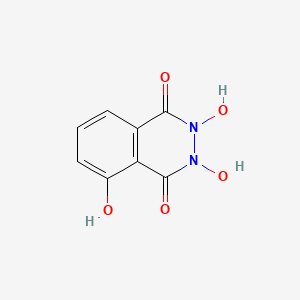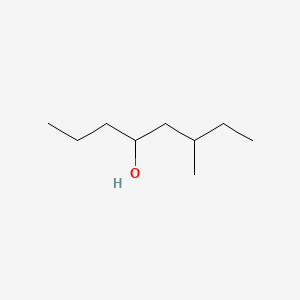
6-Methyl-4-octanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-4-octanol is an organic compound with the molecular formula C₉H₂₀O. It is a type of alcohol, specifically a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the fourth carbon of an octane chain, with a methyl group attached to the sixth carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Methyl-4-octanol can be synthesized through several methods. One common approach involves the reduction of 6-methyl-4-octanone using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic hydrogenation of 6-methyl-4-octanone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The hydrogenation reaction converts the ketone group to a hydroxyl group, yielding this compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-4-octanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 6-methyl-4-octanone using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to 6-methyl-4-octane using strong reducing agents.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an inert solvent.
Substitution: Hydrochloric acid (HCl) or hydrobromic acid (HBr) for halogenation reactions.
Major Products Formed
Oxidation: 6-Methyl-4-octanone.
Reduction: 6-Methyl-4-octane.
Substitution: Various alkyl halides depending on the substituent used.
Applications De Recherche Scientifique
6-Methyl-4-octanol has several scientific research applications:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It serves as a model compound in studies of alcohol metabolism and enzymatic reactions.
Medicine: Research explores its potential as a bioactive compound with antimicrobial properties.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Methyl-4-octanol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for alcohol dehydrogenase enzymes, leading to its oxidation to 6-methyl-4-octanone. This process involves the transfer of hydrogen atoms from the hydroxyl group to the enzyme’s active site, resulting in the formation of a carbonyl group.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Octanol: Similar structure but lacks the methyl group at the sixth carbon.
6-Methyl-4-heptanol: Similar structure but has one less carbon in the main chain.
2-Methyl-4-octanol: Similar structure but the methyl group is attached to the second carbon.
Uniqueness
6-Methyl-4-octanol is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. The presence of the methyl group at the sixth carbon and the hydroxyl group at the fourth carbon makes it a valuable compound in various synthetic and industrial applications.
Propriétés
Numéro CAS |
66793-82-6 |
|---|---|
Formule moléculaire |
C9H20O |
Poids moléculaire |
144.25 g/mol |
Nom IUPAC |
6-methyloctan-4-ol |
InChI |
InChI=1S/C9H20O/c1-4-6-9(10)7-8(3)5-2/h8-10H,4-7H2,1-3H3 |
Clé InChI |
KFRCBGHGDZSOJV-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CC(C)CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


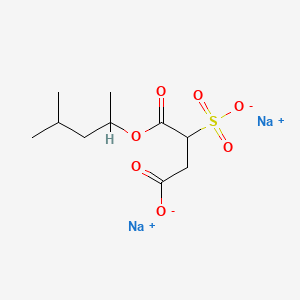
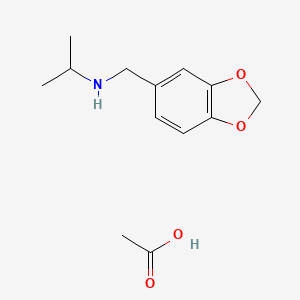
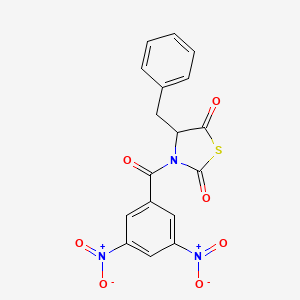

![7-Chloro-3-phenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol](/img/structure/B14477350.png)
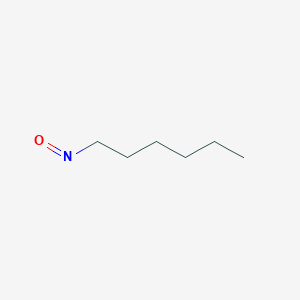
![3H-Pyrrolo[2,3-c]acridine](/img/structure/B14477371.png)

